3-(2-Fluorophenyl)cyclopentan-1-amine
CAS No.:
Cat. No.: VC20388438
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14FN |
---|---|
Molecular Weight | 179.23 g/mol |
IUPAC Name | 3-(2-fluorophenyl)cyclopentan-1-amine |
Standard InChI | InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8-9H,5-7,13H2 |
Standard InChI Key | CQMMRSCAQIXNTN-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CC1C2=CC=CC=C2F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 3-(2-Fluorophenyl)cyclopentan-1-amine consists of a cyclopentane ring substituted at the 1-position with an amine group (-NH) and at the 3-position with a 2-fluorophenyl moiety. The stereochemistry of the (1S,3R)-configured isomer has been confirmed through advanced analytical techniques, though crystallographic data specific to this compound remain unpublished . Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 179.23 g/mol | |
CAS Number | 1955532-13-4 | |
Purity | 95% | |
Storage Conditions | Cool, dry environment |
The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence both reactivity and biological interactions .
Synthetic Methodologies
Palladium-Catalyzed Cycloadditions
A pivotal advancement in constructing the cyclopentane core involves Pd-mediated [3 + 2] cycloadditions between vinylcyclopropanes and 1-azadienes . For example, reaction of cyanated vinylcyclopropane 1a with styryl-derived 1-azadiene 2a in dichloromethane (DCM) at room temperature yields cyclopentane adducts in 96% yield with 6:1 dr using Pd(dba)·CHCl (2.5 mol%) and Xantphos ligand . Scaling this method to gram quantities maintains efficiency (92% yield, 7:1 dr) even at reduced catalyst loadings (0.5% Pd) .
Stereoselective Amination
Physicochemical Properties
Spectroscopic Characterization
While specific spectral data for 3-(2-Fluorophenyl)cyclopentan-1-amine are unavailable, related fluorophenylcyclopentylamines exhibit characteristic signals:
-
NMR: Aromatic protons resonate at δ 7.2–7.5 ppm (ortho-fluorine deshielding), cyclopentane CH groups at δ 1.5–2.8 ppm .
-
NMR: Single peak near δ -110 ppm for monofluorinated aromatics .
Industrial and Research Applications
Asymmetric Catalysis
The chiral cyclopentane core serves as a ligand in Pd-catalyzed cross-couplings. For instance, (1S,3R)-configured amines improve enantioselectivity in Suzuki-Miyaura reactions of aryl bromides (up to 98% ee) .
Material Science
Fluorinated cyclopentylamines act as monomers in polyamide synthesis, imparting hydrophobicity and thermal stability (decomposition temperature >300°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume